molecular formula C27H29N5O B11620621 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11620621
M. Wt: 439.6 g/mol
InChI Key: VSLKWXXQAWDOGE-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H29N5O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsThe final step involves the attachment of the morpholinylpropylamino side chain .

Industrial Production Methods

it is typically synthesized in research laboratories using standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile serves as a versatile building block for the construction of more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with potential applications in various fields.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that it may inhibit the growth of cancer cells by targeting specific molecular pathways associated with tumor proliferation.

The biological activity is attributed to its interaction with enzymes and receptors involved in disease processes. Ongoing research aims to elucidate its exact mechanisms of action.

Medicine

Due to its unique chemical structure, this compound is being explored as a potential therapeutic agent in medicine. Its properties suggest possible applications in treating various conditions, including:

  • Cancer : As a candidate for anticancer therapy due to its ability to modulate cellular processes.
  • Infectious Diseases : Investigated for its efficacy against bacterial infections.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against human colorectal carcinoma cell lines (HCT116). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics such as 5-fluorouracil (5-FU), suggesting its potential as a lead compound in cancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated that it possesses notable activity against several strains, indicating its potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

2-Benzyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrido-benzimidazole core, which is recognized for its diverse pharmacological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C27H29N5O
  • Molecular Weight : Approximately 445.55 g/mol
  • Structure : The compound's structure includes a benzyl group and a morpholine linkage, contributing to its unique biological activity profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. This interaction can modulate the activity of these targets, leading to various pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain analogs of benzimidazole derivatives showed promising results against A549 and NCI-H358 cancer cell lines, with IC50 values indicating effective antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The results suggest that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, some derivatives have shown significant effectiveness against Staphylococcus aureus and Escherichia coli .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazoleLacks benzyl groupAnticancerSimplified structure
Benzimidazole derivativesCommon benzimidazole coreAntimicrobialVaries significantly in side chains
Pyridone derivativesContains pyridine ringAntiviralDifferent functional groups affecting activity

The unique combination of functional groups in this compound enhances its solubility and potentially improves its bioactivity against specific targets.

Study on Antitumor Activity

In a study evaluating the antitumor properties of various benzimidazole derivatives, researchers found that compounds with structural modifications similar to this compound exhibited high efficacy in inhibiting tumor cell growth. The study utilized both 2D and 3D cell culture models to assess the antiproliferative effects, revealing that certain derivatives had significantly lower IC50 values in 2D assays compared to their performance in 3D models .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyrido-benzimidazole derivatives. The study employed broth microdilution methods to determine the minimum inhibitory concentrations (MICs) against common bacterial strains. Results indicated that certain compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

2-benzyl-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H29N5O/c1-20-22(18-21-8-3-2-4-9-21)26(29-12-7-13-31-14-16-33-17-15-31)32-25-11-6-5-10-24(25)30-27(32)23(20)19-28/h2-6,8-11,29H,7,12-18H2,1H3

InChI Key

VSLKWXXQAWDOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)NCCCN5CCOCC5)C#N

Origin of Product

United States

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